molecular formula C24H21N3O4S B8644151 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide

4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide

Cat. No.: B8644151
M. Wt: 447.5 g/mol
InChI Key: LWIZQCLTSXBCGW-UHFFFAOYSA-N
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Description

4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide is a complex organic compound that features a combination of benzenesulfonyl, oxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide typically involves multiple steps, including the formation of the oxazole ring, sulfonylation, and subsequent coupling with the pyridine derivative. The general synthetic route can be summarized as follows:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation of the oxazole derivative using benzenesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated oxazole with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with the active site of enzymes, inhibiting their activity, while the oxazole and pyridine moieties may facilitate binding to specific receptors or DNA.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known anticancer drug that also contains a benzenesulfonyl group.

    Benzimidazole Derivatives: Compounds with similar heterocyclic structures used in various therapeutic applications.

    Thiazole Derivatives: Compounds with similar sulfur-containing heterocycles used in medicinal chemistry.

Uniqueness

4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide is unique due to its combination of benzenesulfonyl, oxazole, and pyridine moieties, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-[4-(benzenesulfonylmethyl)-5-methyl-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C24H21N3O4S/c1-17-22(16-32(29,30)21-7-3-2-4-8-21)27-24(31-17)20-11-9-19(10-12-20)23(28)26-15-18-6-5-13-25-14-18/h2-14H,15-16H2,1H3,(H,26,28)

InChI Key

LWIZQCLTSXBCGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction of oxalyl chloride (102 λL, 1.17 mmol) and benzoic acid 17 (280 mg, 0.78 mmol) with subsequent coupling to 3-pyridinylmethylamine (87 λL, 0.86 mmol) gave benzamide 18 (169 mg, 48%) as a white powder: mp (EtOAc) 196-198° C.; 1H NMR δ 9.20 (t, J=5.9 Hz, 1H, CONH), 8.57 (br s, 1H, H-2′), 8.46 (br s, 1H, H-6′), 8.00 (br dd, J=8.6, 1.8 Hz, 2H, H-2, H-6), 7.89 (br dd, J=8.6, 1.8 Hz, 2H, H-3, H-5), 7.80 (br d, J=8.5 Hz, 2H, H-2″, H-6″), 7.71-7.76 (m, 2H, H-4′, H-4″), 7.62 (br dd, J=8.2, 7.5 Hz, 2H, H-3″, H-5″), 7.36 (dd, J=7.8, 4.8 Hz, 1H, H-5′), 4.68 (s, 2H, CH2SO2), 4.50 (d, J=5.8 Hz, 2H, CH2N), 2.13 (s, 3H, CH3); 13C NMR δ 165.4, 157.9, 149.9, 148.8, 148.0, 138.3, 135.3, 135.0, 134.8, 133.8, 129.1 (2), 128.7, 128.1 (2), 128.0 (2), 125.8, 125.3 (2), 123.4, 52.7, 40.4, 9.5; MS m/z 448.5 (MH+, 100%). Anal. calcd for C24H21N3O4S: C, 64.41; H, 4.73; N, 9.39. Found: C, 64.23; H, 4.71; N, 9.37%.
Quantity
1.17 mmol
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
0.86 mmol
Type
reactant
Reaction Step One
Yield
48%

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